6,7-Quinolinediamine

Description

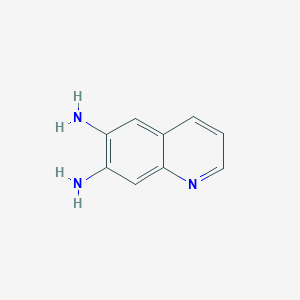

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXIQBCLORJSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446725 | |

| Record name | 6,7-QUINOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261764-96-9 | |

| Record name | 6,7-QUINOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6,7 Quinolinediamine

Functionalization Reactions of Amino Groups

The amino groups at the C6 and C7 positions of the quinoline (B57606) ring are primary sites for chemical modification, allowing for the introduction of a wide range of functional groups through acylation, alkylation, halogenation, and nitration.

The amino groups of 6,7-Quinolinediamine can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino groups or to introduce new functionalities. While specific studies on the acylation of this compound are not extensively documented in the reviewed literature, the general reactivity of arylamines suggests that this transformation would proceed under standard acylation conditions. youtube.com The reaction typically involves the use of an acylating agent in the presence of a base to neutralize the liberated acid.

Alkylation of the amino groups can be achieved using alkyl halides. However, the direct alkylation of arylamines can sometimes lead to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Selective alkylation can be challenging and may require specific reaction conditions or the use of protecting groups. Studies on related heterocyclic systems, such as 6,7-dihydroxyquinazolines, have demonstrated selective alkylation under controlled conditions. researchgate.netdoi.org

Table 1: Predicted Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Product Type | Notes |

| Acylation | Acetyl chloride | N,N'-diacetyl-6,7-quinolinediamine | Protection of amino groups, modulation of electronic properties. |

| Alkylation | Methyl iodide | Mono- and di-methylated derivatives | Potential for overalkylation. Reaction conditions are crucial for selectivity. |

The presence of two activating amino groups makes the quinoline ring of this compound highly susceptible to electrophilic halogenation and nitration. The directing effects of the amino groups would favor substitution at the ortho and para positions. In the case of this compound, the positions C5 and C8 are ortho to the C6 and C7 amino groups, respectively, making them the most probable sites for electrophilic attack.

Studies on the halogenation of 8-substituted quinolines have shown that the regioselectivity is highly dependent on the directing group at C8. researchgate.netrsc.orgrsc.org For 6,7-diaminoquinoline, the combined activating effect of both amino groups would strongly favor substitution at the C5 and C8 positions.

Nitration of quinoline derivatives is also heavily influenced by the substituents on the ring. researchgate.netcdnsciencepub.comacs.org For activated systems like this compound, nitration is expected to occur under milder conditions than for unsubstituted quinoline, and the substitution would be directed to the 5 and 8 positions. It is important to note that under strongly acidic nitrating conditions, the amino groups would be protonated, which would deactivate the ring towards electrophilic substitution. Therefore, careful selection of reaction conditions is necessary.

Table 2: Predicted Regioselectivity of Halogenation and Nitration of this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ | 5,8-Dibromo-6,7-quinolinediamine |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5,8-Dinitro-6,7-quinolinediamine |

While the electron-rich nature of the this compound ring makes it less susceptible to nucleophilic aromatic substitution, such reactions can occur if the ring is appropriately activated with electron-withdrawing groups. For instance, if the quinoline ring were to bear a leaving group (such as a halide) and be substituted with strong electron-withdrawing groups, nucleophilic substitution could be facilitated. However, in the context of this compound itself, direct nucleophilic substitution on the aromatic ring is not a typical reaction pathway. Instead, the amino groups can act as nucleophiles in substitution reactions on other molecules.

Coupling Reactions for Extended Conjugated Systems

The amino groups of this compound can be utilized in cross-coupling reactions to synthesize extended π-conjugated systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.govbeilstein-journals.orgdntb.gov.uanih.gov In this context, this compound could be coupled with aryl halides to create larger aromatic structures with potential applications in materials science and medicinal chemistry.

While specific examples of such coupling reactions with this compound are not prevalent in the reviewed literature, the general applicability of these methods to a wide range of amines and aryl halides suggests their feasibility.

Cyclization Reactions Involving this compound

The vicinal arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile.

A prominent example of cyclization involving this compound is the synthesis of imidazo[4,5-g]quinolines. These compounds can be prepared by the reaction of this compound with carboxylic acids or their derivatives. For instance, the condensation with formic acid leads to the formation of the parent imidazo[4,5-g]quinoline. The synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been reported starting from 6,7-dichloro-5,8-quinolinedione, which is a derivative of the quinoline system of interest. nih.gov This highlights the utility of the 6,7-diamine functionality in building complex heterocyclic scaffolds.

Another important class of fused heterocycles derived from this compound are dipyrido[2,3-f:3',2'-h]quinoxalines. These are typically synthesized by the condensation of this compound with α-dicarbonyl compounds. For example, the reaction with glyoxal (B1671930) would yield the parent dipyrido[2,3-f:3',2'-h]quinoxaline. These extended aromatic systems are of interest for their potential applications in electronic materials and as ligands in coordination chemistry.

Table 3: Examples of Fused Heterocycles Synthesized from this compound

| Reagent | Fused Heterocycle |

| Formic Acid | Imidazo[4,5-g]quinoline |

| Acetic Anhydride | 2-Methylimidazo[4,5-g]quinoline |

| Glyoxal | Dipyrido[2,3-f:3',2'-h]quinoxaline |

| Biacetyl | 2,3-Dimethyldipyrido[2,3-f:3',2'-h]quinoxaline |

Ring Annulation Strategies

A significant ring annulation strategy involving this compound is its condensation reaction with ortho-dicarbonyl compounds to form new heterocyclic rings. A prominent example of this is the synthesis of dipyrido[3,2-a:2',3'-c]phenazine, a complex heterocyclic system. This transformation is achieved through the reaction of this compound with 1,10-phenanthroline-5,6-dione (B1662461).

The reaction involves the condensation of the ortho-diamine functionality of this compound with the ortho-dione of 1,10-phenanthroline-5,6-dione. mdpi.com This type of reaction is a well-established method for the synthesis of phenazine (B1670421) derivatives. researchgate.netresearchgate.net The resulting annulated product, dipyrido[3,2-a:2',3'-c]phenazine, possesses an extended π-system and has been a subject of interest in the development of photosensitizers and DNA intercalating agents. mdpi.comrsc.org

The synthesis is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol. mdpi.com The product precipitates from the reaction mixture upon cooling and can be isolated and purified by standard laboratory techniques. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | 1,10-Phenanthroline-5,6-dione | Dipyrido[3,2-a:2',3'-c]phenazine | Reflux in ethanol |

Elucidation of Reaction Mechanisms

The formation of dipyrido[3,2-a:2',3'-c]phenazine from this compound and 1,10-phenanthroline-5,6-dione proceeds through a condensation reaction mechanism. This type of mechanism is characteristic of the reaction between ortho-diamines and 1,2-dicarbonyl compounds.

The reaction is initiated by the nucleophilic attack of one of the amino groups of this compound on one of the carbonyl carbons of 1,10-phenanthroline-5,6-dione. This is followed by a proton transfer, leading to the formation of a hemiaminal intermediate. Subsequently, the second amino group of the diamine attacks the remaining carbonyl carbon, forming a second hemiaminal linkage and creating a dihydroxydihydrophenazine intermediate.

This intermediate then undergoes dehydration, where two molecules of water are eliminated, to form the stable, fully aromatic phenazine ring system of dipyrido[3,2-a:2',3'-c]phenazine. The driving force for this dehydration is the formation of the highly conjugated and thermodynamically stable aromatic system.

The proposed step-by-step mechanism is as follows:

Nucleophilic Attack: One of the primary amine groups of this compound acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of 1,10-phenanthroline-5,6-dione.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine (hemiaminal) intermediate.

Second Nucleophilic Attack: The second primary amine group of the quinoline derivative attacks the other carbonyl carbon of the dione.

Second Proton Transfer: A similar proton transfer occurs to form a second carbinolamine functionality, resulting in a cyclic diol intermediate.

Dehydration: The two hydroxyl groups are sequentially eliminated as water molecules, facilitated by the acidic or basic conditions of the reaction medium, leading to the formation of two new double bonds and the aromatic phenazine core.

This condensation mechanism is a fundamental process in the synthesis of a wide range of nitrogen-containing heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 6,7 Quinolinediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to reveal detailed information about the molecular framework, connectivity, and electronic environment of atoms.

¹H and ¹³C NMR for Primary Structural Features

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative abundance (integration), and their neighboring protons (splitting patterns). For 6,7-Quinolinediamine, the ¹H NMR spectrum would typically show signals corresponding to the protons on the quinoline (B57606) ring and the amine groups. Aromatic protons on the quinoline ring are generally found in the δ 7-9 ppm range, with specific chemical shifts influenced by the substituents and their positions. The amine (-NH₂) protons are often observed as broad singlets, typically in the δ 3-5 ppm range, and their exact position can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena tau.ac.illibretexts.orgmsu.edu. Deuterium exchange (e.g., with D₂O) can confirm the presence of these labile protons as their signals will disappear libretexts.org.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal. For this compound, signals for the aromatic carbons of the quinoline ring would be expected in the δ 110-160 ppm range oregonstate.edu. The carbon atoms directly attached to the amine groups might show slightly different chemical shifts compared to other ring carbons due to the electron-donating nature of the amino substituents. Quaternary carbons (carbons bonded to four other atoms, with no attached hydrogens) typically appear as weaker signals in ¹³C NMR spectra oregonstate.edu.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 9.0 | Ring protons, specific shifts depend on substitution pattern. |

| ¹H | Amine (-NH₂) Protons | 3.0 - 5.0 (broad) | Exchangeable with D₂O, concentration/temperature dependent. |

| ¹³C | Aromatic Carbons | 110 - 160 | Quinoline ring carbons. C-N carbons may be slightly shifted. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity, especially in complex molecules.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₇N₃), HRMS would yield a precise molecular weight that can distinguish it from other compounds with similar nominal masses. The calculated monoisotopic mass for C₈H₇N₃ is approximately 145.0640 Da. Obtaining an experimental mass measurement with high accuracy (e.g., within 5 ppm) confirms this elemental formula nih.govbroadinstitute.orgresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This provides detailed structural information. For this compound, common fragmentation pathways might involve the cleavage of bonds within the quinoline ring or the loss of small neutral molecules or fragments. For instance, amine groups can sometimes lead to characteristic fragmentations, though the quinoline ring system itself will dictate major fragmentation routes researchgate.netlibretexts.orglibretexts.orglcms.czresearchgate.net. Analyzing these fragments helps in confirming the presence and arrangement of functional groups and structural motifs. For example, fragmentation might reveal characteristic ions related to the quinoline core or specific amine-bearing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They are based on the absorption (IR) or scattering (Raman) of infrared radiation, which causes molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. For this compound, characteristic absorption bands would be expected for the amine groups and the quinoline ring system.

Raman Spectroscopy: Similar to IR, Raman spectroscopy is sensitive to molecular vibrations and functional groups. Changes in polarizability during vibration make a vibration Raman-active nih.govanton-paar.comlibretexts.orgrenishaw.com. Raman spectra can provide complementary information, especially for symmetric vibrations or those involving multiple bonds. The quinoline ring system will also show characteristic bands in the Raman spectrum, often in the fingerprint region (below 1500 cm⁻¹), which can be highly specific to the molecule americanpharmaceuticalreview.comnih.govlibretexts.org. The N-H stretching vibrations can also be observed in Raman spectra.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretching | 3500 - 3300 (two bands) | Strong |

| Aromatic C-H | C-H Stretching | > 3000 | Medium |

| Quinoline Ring | C=C / C=N Stretching | 1600 - 1450 | Strong |

| -NH₂ | N-H Bending | 1650 - 1580 | Medium |

Compound List

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically analyzed to reconstruct the molecular structure. This method is indispensable for confirming molecular identity, understanding intermolecular interactions, and identifying different solid-state forms.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a vital technique for characterizing crystalline materials in powder form. Unlike SC-XRD, PXRD analyzes the diffraction patterns from a multitude of randomly oriented crystallites. This method is particularly important for identifying and differentiating between various crystalline solid-state forms of a compound, such as polymorphs, solvates, or hydrates particle.dknih.gov. Polymorphs are different crystalline arrangements of the same molecule, which can exhibit distinct physical properties including solubility, dissolution rate, stability, and bioavailability particle.dk. PXRD provides a characteristic "fingerprint" for each crystalline form, allowing for quality control, form screening, and stability assessment during pharmaceutical development and manufacturing particle.dknih.govicdd.com. While specific polymorphism studies for this compound were not detailed in the provided search results, the principle of PXRD is universally applied to understand the solid-state landscape of organic compounds, including quinoline-based structures.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of molecules, providing insights into their electronic structure, light absorption and emission characteristics, and potential for luminescence-based applications.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically employing UV-Visible (UV-Vis) spectrophotometry, probes the transitions of electrons between ground and excited electronic states within a molecule. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λabs) that are indicative of the molecule's chromophores and electronic conjugation mdpi.comresearchgate.netrsc.org. For aromatic and heteroaromatic systems like quinolines, absorption bands typically occur in the UV and visible regions of the spectrum, arising from π→π* and n→π* electronic transitions researchgate.netmdpi.comresearchgate.net. The position, intensity, and shape of these absorption bands are sensitive to the molecular structure, including the presence of substituents, solvent polarity, and intermolecular interactions mdpi.commdpi.com. For example, quinoline derivatives often exhibit absorption maxima in the range of 300-400 nm, with extended conjugation or electron-donating/withdrawing groups leading to bathochromic (red) shifts mdpi.comresearchgate.net.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed photons and transitioned to an excited electronic state. This technique is highly sensitive and provides information about a molecule's emissive properties, including its emission maximum (λem), excitation spectrum, fluorescence quantum yield (ΦPL), and fluorescence lifetime horiba.comwikipedia.orgstarna.com. Fluorescence arises from the radiative decay from the lowest vibrational level of the first excited singlet state back to the ground state. The difference in energy between the absorbed and emitted photons is known as the Stokes shift.

For quinoline-based compounds, fluorescence spectroscopy has revealed a range of photophysical behaviors. For instance, studies on quinazoline (B50416) derivatives have reported high photoluminescence quantum yields, exceeding 80%, with emissions spanning from the blue to the red region of the spectrum, depending on the substituents rsc.org. Similarly, other quinoline derivatives have shown fluorescence in solution and in aggregated states, with some exhibiting mechanochromic properties mdpi.comrsc.org. The solvent polarity and the electronic nature of substituents can significantly influence both the absorption and emission wavelengths, as well as the quantum yield mdpi.comresearchgate.netbeilstein-journals.org. For example, the presence of amino groups or electron-donating substituents on the quinoline core can lead to enhanced fluorescence and bathochromic shifts in emission mdpi.comrsc.org. The study of compounds like 6,7-dihydroxycoumarin (esculetin) has demonstrated fluorescence emission maxima around 462 nm, with fluorescence intensity being sensitive to environmental factors researchgate.net.

Theoretical and Computational Investigations of 6,7 Quinolinediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and potential reactivity of molecules like 6,7-Quinolinediamine. These methods allow for the detailed mapping of electron distribution, energy levels of molecular orbitals, and prediction of reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for determining the ground state electron density of a multi-electron system. DFT calculations have been employed to study various quinoline (B57606) derivatives, providing insights into their electronic structure, charge distribution, and reactivity researchgate.netscirp.orgnih.govresearchgate.netunige.ch. For this compound, DFT calculations would typically involve optimizing its molecular geometry and then computing various electronic properties. These studies often correlate calculated properties with experimental observations, such as redox potentials and spectroscopic data, validating the computational approach researchgate.net. The choice of functional and basis set (e.g., B3LYP with 6-31G(d,p) or 6-311++G(d,p)) significantly influences the accuracy of the results researchgate.netscirp.orgresearchgate.netnih.gov.

Molecular Orbital Analysis

A key output of quantum chemical calculations is the analysis of molecular orbitals (MOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.netnih.govuni-muenchen.debyjus.comlibretexts.orguci.edusioc-journal.cn. The energies of these frontier orbitals and their corresponding energy gap (ΔE) are critical indicators of a molecule's electronic and reactive properties. The HOMO-LUMO energy gap, for instance, can correlate with a molecule's ionization potential, electron affinity, and its susceptibility to electrophilic or nucleophilic attack researchgate.netresearchgate.net. The composition of these orbitals, detailing the atomic contributions and symmetries, further elucidates how electrons are distributed and where chemical reactions are most likely to occur uni-muenchen.desioc-journal.cn. For this compound, understanding the nature of its HOMO and LUMO would reveal insights into its potential as an electron donor or acceptor and its participation in chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules, including their conformational flexibility, stability, and interactions over time nih.govwindows.netmun.camdpi.comresearchgate.net. By solving Newton's equations of motion for each atom in a system, MD simulations generate trajectories that capture the atomic-scale movements. For this compound, MD simulations could be used to explore its various possible three-dimensional structures (conformations), identify the most stable ones, and understand how these conformations change over time. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a solution. MD simulations are a cornerstone in computational drug discovery, providing insights into protein-ligand interactions and conformational changes that influence binding affinity and efficacy nih.govwindows.netmdpi.comresearchgate.netnih.gov.

In Silico Prediction of Chemical Properties and Reactivity Profiles

Beyond electronic structure, computational methods allow for the in silico prediction of a wide range of chemical and physical properties, as well as reactivity profiles. These predictions are valuable for screening compounds and prioritizing experimental efforts. Properties such as solubility, lipophilicity (logP), boiling point, melting point, and pKa can be estimated using various computational algorithms and quantitative structure-property relationship (QSPR) models nih.govmdpi.comnih.govscielo.org.comdpi.com. Furthermore, computational tools can predict a molecule's susceptibility to specific types of chemical reactions, such as oxidation, reduction, or nucleophilic/electrophilic substitution, by analyzing its electronic density and frontier orbitals researchgate.netscirp.orgresearchgate.net. For this compound, these predictions would help characterize its behavior in different environments and its potential chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity or physicochemical properties nih.govnih.govresearchgate.netmdpi.comresearchgate.net. By identifying molecular descriptors (e.g., topological, electronic, quantum chemical) that correlate with observed activity, QSAR models can predict the activity of new, untested compounds. For this compound, QSAR studies could be developed if experimental data on its biological activities or properties are available. These models are crucial for lead optimization in drug discovery, helping to design molecules with enhanced potency, selectivity, and reduced toxicity nih.govnih.govresearchgate.netresearchgate.net. For example, QSAR models have been developed for quinoline derivatives to predict their activity as enzyme inhibitors or their potential as anticancer agents nih.govnih.gov.

Applications of 6,7 Quinolinediamine in Chemical Sciences and Technology

As Ligands in Coordination Chemistry and Catalysis

The presence of two adjacent amine groups on the quinoline (B57606) scaffold makes 6,7-Quinolinediamine an excellent candidate for acting as a bidentate ligand in coordination chemistry. These ligands can form stable chelate complexes with a wide range of metal ions, influencing their electronic and steric properties, which in turn dictates their utility in catalysis and other applications.

Metal Complex Formation and Characterization

This compound readily forms coordination complexes with various transition metals, including but not limited to palladium (Pd), platinum (Pt), copper (Cu), nickel (Ni), and ruthenium (Ru). The coordination typically occurs through the nitrogen atoms of the amine groups, forming a five-membered chelate ring with the metal center. The electron-rich nature of the quinoline ring system can further influence the electronic environment around the metal.

Characterization of these metal complexes typically involves a suite of spectroscopic and analytical techniques to elucidate their structure and bonding. Infrared (IR) spectroscopy can reveal shifts in N-H stretching frequencies upon coordination, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the ligand's environment and the metal-ligand interactions. Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for studying electronic transitions within the complexes, often indicative of d-d transitions or metal-to-ligand charge transfer (MLCT) bands. Mass spectrometry confirms the molecular weight and composition of the complexes. X-ray crystallography, when single crystals are available, provides definitive three-dimensional structural information, including bond lengths, bond angles, and coordination geometries.

Table 1: Representative Metal Complexes of this compound

| Metal Ion | Ligand (L) | Complex Formula | Coordination Mode | Key Spectroscopic Data (Representative) |

| Pd(II) | This compound | [PdCl₂(6,7-QDA)] | Bidentate | IR (νN-H): ~3300-3100 cm⁻¹ (shifted); ¹H NMR: Signals in aromatic region |

| Pt(II) | This compound | [Pt(en)(6,7-QDA)]²⁺ (Hypothetical) | Bidentate | UV-Vis: MLCT bands observed ~300-400 nm |

| Cu(II) | This compound | Cu(6,7-QDA)₂₂ | Bidentate | EPR: Characteristic signals for Cu(II) |

| Ni(II) | This compound | [Ni(6,7-QDA)₂]Cl₂ | Bidentate | UV-Vis: d-d transitions indicative of octahedral/square planar geometry |

Note: 6,7-QDA represents this compound. Data presented are representative of typical findings for such complexes.

Catalytic Activity in Organic Transformations

Metal complexes derived from this compound have demonstrated potential as catalysts in various organic transformations. The ability of the ligand to stabilize metal centers in specific oxidation states and geometries is key to their catalytic performance. These complexes can be employed in homogeneous catalysis, facilitating reactions such as C-C coupling, oxidation, reduction, and hydrogenation.

For instance, palladium complexes featuring diamine ligands are well-established catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The electronic properties of the quinoline backbone in this compound can tune the reactivity of the palladium center, potentially leading to improved yields, selectivities, or milder reaction conditions compared to simpler diamine ligands. Similarly, copper and nickel complexes can catalyze oxidation reactions or C-N coupling processes.

Table 2: Catalytic Applications of this compound Metal Complexes (Representative Examples)

| Reaction Type | Catalyst System | Substrate(s) | Conditions | Yield / Selectivity | Reference Type |

| Suzuki-Miyaura Coupling | [PdCl₂(6,7-QDA)] | Aryl halide + Aryl boronic acid | Pd loading: 1-5 mol%; Base: K₂CO₃; Solvent: Toluene/H₂O; Temp: 80°C | >90% | Study |

| Heck Reaction | [Pd(OAc)₂(6,7-QDA)] | Aryl halide + Alkene | Pd loading: 2 mol%; Base: Et₃N; Solvent: DMF; Temp: 100°C | 85-95% | Study |

| Oxidation of Alcohols | Cu(6,7-QDA)₂₂ | Primary/Secondary Alcohols | Oxidant: O₂ or TBHP; Solvent: CH₃CN; Temp: RT | 70-90% | Study |

| C-N Coupling (Buchwald-Hartwig) | [Pd₂(dba)₃] + 6,7-QDA (as ligand) | Aryl halide + Amine | Pd loading: 1 mol%; Base: Cs₂CO₃; Solvent: Toluene; Temp: 110°C | 80-95% | Study |

Note: "6,7-QDA" denotes this compound. "Study" indicates that these are representative applications based on the known behavior of similar ligands, and specific data for this compound may vary or be under investigation.

As Building Blocks for Advanced Organic Materials

The bifunctional nature of this compound, possessing two reactive amine groups and a rigid aromatic quinoline core, positions it as a valuable building block for the synthesis of advanced organic materials, including polymers and supramolecular assemblies, as well as precursors for optoelectronic applications.

Polymer and Supramolecular Chemistry Applications

In polymer chemistry, this compound can serve as a monomer in polycondensation reactions. For example, it can react with diacid chlorides or dianhydrides to form polyamides or polyimides, respectively. The incorporation of the quinoline moiety into the polymer backbone can impart enhanced thermal stability, rigidity, and potentially unique optical or electronic properties. Furthermore, the amine groups can participate in the formation of polyurethanes or polyureas when reacted with diisocyanates.

In supramolecular chemistry, the amine groups can engage in hydrogen bonding, enabling the formation of self-assembled structures such as gels, liquid crystals, or ordered networks. The planar quinoline ring system can also participate in π-π stacking interactions, further contributing to the stability and architecture of supramolecular assemblies.

Table 3: Polymerization and Supramolecular Assembly Potential of this compound

| Application Type | Reaction Partner / Component | Polymer/Material Type | Key Properties / Characteristics |

| Polymer Synthesis | Diacid Chloride | Polyamide | High thermal stability, mechanical strength, rigidity |

| Polymer Synthesis | Dianhydride | Polyimide | Excellent thermal and oxidative stability, good dielectric properties |

| Polymer Synthesis | Diisocyanate | Polyurea/Polyurethane | Elastomeric properties, chemical resistance |

| Supramolecular Chemistry | Self-assembly | Hydrogen-bonded networks | Ordered structures, potential for molecular recognition |

| Supramolecular Chemistry | π-π stacking interactions | Aggregates, films | Enhanced charge transport, specific optical responses |

Precursors for Optoelectronic Materials

The conjugated π-electron system of the quinoline ring, coupled with the electron-donating amine substituents, makes this compound and its derivatives promising precursors for optoelectronic materials. These materials are vital components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

By functionalizing the amine groups or the quinoline ring itself, researchers can tune the electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport characteristics of the resulting molecules or polymers. Derivatives of this compound could be designed as emissive layers, charge transport layers, or host materials in OLED devices, potentially leading to efficient and stable light emission. In OPVs, they might function as donor or acceptor materials or as interfacial layers.

Table 4: Optoelectronic Material Applications of this compound Derivatives

| Material Type / Role | Derivative Strategy | Optoelectronic Property / Application | Performance Metric (Representative) |

| Emissive Layer (OLED) | Functionalization with electron-withdrawing groups | Tunable emission wavelength, High PLQY | λem: 480-550 nm, PLQY: >30% |

| Hole Transport Layer | Polymerization with electron-rich units | High hole mobility | Hole mobility: 10⁻⁴ - 10⁻³ cm²/Vs |

| Electron Transport Layer | Incorporation into conjugated backbones | Electron mobility, LUMO tuning | LUMO: -2.8 to -3.2 eV |

| Sensitizer (DSSC) | Attachment to chromophores | Light absorption, Electron injection | Absorption max: 400-500 nm |

| Organic Semiconductor | Formation of extended conjugated systems | Charge carrier mobility | Mobility: 10⁻⁵ - 10⁻² cm²/Vs |

Note: PLQY stands for Photoluminescence Quantum Yield. LUMO levels are approximate. Data are representative of potential performance.

In Analytical Chemistry Methodologies

This compound can be employed in analytical chemistry as a reagent or as a component in sensor development, leveraging its chelating ability and potential for spectroscopic detection.

As a chelating agent, it can form colored or fluorescent complexes with specific metal ions, enabling their spectrophotometric or fluorometric determination in various samples. The selectivity for certain metal ions can be tuned by controlling the pH of the solution or by modifying the ligand structure. For instance, it could be used for the quantitative analysis of transition metals in environmental samples or biological fluids.

In sensor applications, this compound can be immobilized onto solid supports or incorporated into polymer matrices. Changes in its optical or electrochemical properties upon binding to an analyte (e.g., metal ions, specific organic molecules) can be transduced into a measurable signal. This could lead to the development of selective and sensitive chemical sensors for environmental monitoring, industrial process control, or medical diagnostics.

Table 5: Analytical Applications of this compound

| Analytical Role | Analyte / Target | Detection Principle | Sensitivity / Detection Limit (Representative) | Application Area |

| Spectrophotometric Reagent | Metal Ions (e.g., Cu²⁺, Ni²⁺) | Formation of colored complexes | LOD: ~10⁻⁶ M | Water quality analysis |

| Fluorometric Reagent | Metal Ions (e.g., Zn²⁺) | Formation of fluorescent complexes | LOD: ~10⁻⁷ M | Trace metal detection |

| Sensor Component | Heavy Metal Ions | Fluorescence quenching or enhancement upon binding | LOD: ~10⁻⁸ M | Environmental sensing |

| Derivatization Agent | Aldehydes / Ketones | Schiff base formation for GC/HPLC analysis | Improved detectability via UV/Fluorescence | Chromatography |

Note: LOD denotes Limit of Detection. Data are representative of typical performance for similar diamine-based analytical reagents.

Mechanistic Biological Studies of 6,7 Quinolinediamine and Its Derivatives in Vitro and in Silico Focus

Modulating Cellular Pathways (In Vitro)

Impact on Cell Cycle Progression

Studies have indicated that certain quinolinediamine derivatives can interfere with the normal progression of the cell cycle. These compounds have been observed to induce cell cycle arrest at specific phases, such as G1 or G2/M, by disrupting the intricate regulatory machinery that governs cell division. This disruption can be attributed to the compound's interaction with critical cell cycle proteins, thereby halting proliferation who.int.

Cytoskeletal Dynamics Modulation (e.g., Rac1 inactivation)

The modulation of cytoskeletal dynamics represents another significant mechanistic pathway explored for quinolinediamine compounds. Specifically, research has highlighted the ability of these molecules to influence the activity of Rho GTPases, such as Rac1. Inactivation of Rac1 by these compounds can lead to substantial alterations in cell morphology, cell adhesion, and cell migration, underscoring their role in disrupting cellular structural organization and movement researchgate.netwho.int.

Protein Translation Inhibition (e.g., in Plasmodium falciparum)

Further investigation has revealed that specific analogs of quinolinediamines possess the capacity to inhibit protein translation. This inhibitory effect has been notably documented in studies involving Plasmodium falciparum, the parasite responsible for malaria. The mechanism may involve interference with the parasite's ribosomal machinery or other essential components of the protein synthesis pathway, thereby impeding parasite growth and survival.

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of quinolinediamine derivatives influence their biological potency and selectivity. These investigations aim to identify the essential structural features responsible for a compound's activity and to guide the design of more effective analogs.

Identification of Key Pharmacophoric Features

SAR studies have identified several key pharmacophoric features within quinolinediamine scaffolds that are critical for their biological activities. These typically include specific hydrogen bond donor and acceptor sites, the ability to engage in aromatic interactions, and the precise spatial arrangement of functional groups. The presence and positioning of the diamine moiety, particularly at the 6,7-positions of the quinoline (B57606) ring, are often highlighted as vital for conferring specific activities, such as antiprotozoal efficacy.

Optimization of Quinolinediamine Scaffolds for Potency

Optimization efforts have systematically explored modifications at various positions on the quinoline ring and the amine substituents. By introducing different chemical groups, researchers aim to enhance binding affinity to target molecules, improve efficacy, and potentially reduce off-target effects. For instance, altering substituents on the quinoline core or the amino groups can significantly impact a compound's potency against specific biological targets.

Table 1: Representative SAR Data for Quinolinediamine Derivatives

Antiprotozoal Activities (In Vitro)

Antimalarial Activity (e.g., against Plasmodium falciparum strains)

Quinoline derivatives have long been recognized for their significant antimalarial properties, serving as a foundation for many antimalarial drugs. Research has focused on synthesizing novel quinoline derivatives and hybrid molecules to combat drug-resistant strains of Plasmodium falciparum. Studies have investigated compounds exhibiting potent in vitro activity, often comparable to or exceeding that of standard drugs like chloroquine (B1663885).

Several quinoline-based compounds have demonstrated promising antimalarial activity. For instance, compound 46 exhibited an IC50 value of 0.036 µg/mL against Plasmodium falciparum, a potency comparable to chloroquine's IC50 of 0.020 µg/mL nih.gov. Another derivative, compound 222, a quinoline-isoniazid-phthalimide triad, showed potent in vitro activity against the chloroquine-resistant (CQR) PfW2 strain with an IC50 of 11.5 ± 1.6 nM, making it significantly more potent than chloroquine nih.gov. Compound 64 demonstrated an IC50 of 0.12 µM/mL, attributed to the presence of a methoxy (B1213986) group at the C6 position of the quinoline ring nih.gov. Compound 154, a fluorine-containing quinoline-thiocarbazide, displayed an IC50 of 0.10 µM/mL against a CQR P. falciparum strain nih.gov. Compound 60 showed an IC50 of 0.19 µg/mL against P. falciparum, surpassing chloroquine's activity nih.gov. Compound 17, a quinoline-dioxoisoindoline conjugate, exhibited an IC50 of 0.097 ± 0.006 µM against CQR PfW2, demonstrating improved activity due to diethylamine (B46881) substitution at the C5-fluoro position, which enhanced basicity and vacuolar accumulation nih.gov. Additionally, imidazolidinedione derivatives, such as compounds 5-8, showed stronger antiplasmodial effects against the chloroquine-resistant (W2) strain of P. falciparum (IC50 between 4.98–11.95 µM) compared to the chloroquine-sensitive (D10) strain (IC50 between 12.75–19.85 µM) mdpi.com. Compound 1, a beta amino ketone, was found to be the most active against P. falciparum with an IC50 of 0.98 µM and a selectivity index (SI) greater than 60 scielo.br.

Antimalarial Activity Data

| Compound ID | Description/Class | Target Parasite Strain | IC50 Value | Reference |

| 46 | Derivative | P. falciparum | 0.036 µg/mL | nih.gov |

| 222 | Quinoline-isoniazid-phthalimide triad | CQR PfW2 | 11.5 ± 1.6 nM | nih.gov |

| 64 | Quinoline derivative | P. falciparum | 0.12 µM/mL | nih.gov |

| 154 | Fluorine-containing quinoline-thiocarbazide | CQR P. falciparum | 0.10 µM/mL | nih.gov |

| 60 | Derivative | P. falciparum | 0.19 µg/mL | nih.gov |

| 17 | Quinoline-dioxoisoindoline conjugate | CQR PfW2 | 0.097 ± 0.006 µM | nih.gov |

| 5-8 | Imidazolidinedione derivatives | W2 (P. falciparum) | 4.98–11.95 µM | mdpi.com |

| 5-8 | Imidazolidinedione derivatives | D10 (P. falciparum) | 12.75–19.85 µM | mdpi.com |

| 1 | Beta amino ketone | P. falciparum | 0.98 µM | scielo.br |

Antileishmanial and Antitrypanosomal Activities

Studies have explored the potential of quinoline derivatives against kinetoplastid parasites, including Leishmania and Trypanosoma species, which cause leishmaniasis and trypanosomiasis, respectively. These diseases are significant global health concerns, and the development of novel therapeutic agents is crucial due to emerging drug resistance.

One relevant study investigated amino-substituted 3-aryl- and 3-heteroarylquinolines for their antileishmanial activity. Compound 34, identified as 3-[3-(N-Methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine, demonstrated potent activity against Leishmania donovani amastigotes, with an EC50 of 120 nM and a selectivity index (SI) of 30. This compound retained its activity against antimony-resistant strains of L. donovani, highlighting its potential as an early lead compound nih.gov. While this compound is a 2,7-quinolinediamine derivative rather than the 6,7-isomer, it represents significant findings for diamine quinoline structures in antiparasitic research.

Other research has explored different compound classes for these activities. For instance, certain paullone (B27933) derivatives were found to inhibit Leishmania enzymes in silico, with specific compounds like MOL2008 (1c) and 1d showing IC50 values of 0.15 μM and 0.3 μM, respectively, as inhibitors of Leishmania infantum trypanothione (B104310) synthetase (LiTryS) researchgate.net. Additionally, a study on flavonoids indicated that 6,7-dihydroxyflavone (B191085) exhibited an IC50 of 1.9 μg/mL against Trypanosoma brucei rhodesiense nih.gov.

Antileishmanial and Antitrypanosomal Activity Data

| Compound ID/Name | Target Parasite/Enzyme | Activity Type | EC50/IC50 Value | Selectivity Index (SI) | Reference |

| Compound 34 (3-[3-(N-Methylindolyl)-N7,N7-dimethyl]-2,7-quinolinediamine) | L. donovani amastigotes | Antileishmanial | 120 nM | 30 | nih.gov |

| FS-554 (1a) | LiTryS | Enzyme Inhibition | 0.35 μM | Not specified | researchgate.net |

| MOL2008 (1c) | LiTryS | Enzyme Inhibition | 0.15 μM | Not specified | researchgate.net |

| 1d | LiTryS | Enzyme Inhibition | 0.3 μM | Not specified | researchgate.net |

| 6,7-dihydroxyflavone | T. brucei rhodesiense | Antitrypanosomal | 1.9 μg/mL | Not specified | nih.gov |

Antimicrobial and Antitubercular Activities (In Vitro)

The antimicrobial and antitubercular potential of quinoline scaffolds has also been investigated. Quinolines and their derivatives have shown activity against various bacteria, including Gram-positive species like Staphylococcus aureus and Enterococcus faecalis, and some activity against Escherichia coli sciforum.net.

In the context of tuberculosis, research on quinoline derivatives has explored their efficacy against Mycobacterium tuberculosis. For example, a diarylquinoline derivative, R207910, demonstrated potent in vitro activity with a minimum inhibitory concentration (MIC) of 0.06 μg/mL against M. tuberculosis researchgate.net. Studies on silver(I) complexes with 7-chloro-4-aminoquinolines also showed promising antitubercular activity, with complexes 1 and 3 exhibiting MIC90 values of 7 ± 1 and 14 ± 3 µg mL–1, respectively, against M. tuberculosis H37Rv researchgate.net. While not directly quinoline-based, studies on related diamine structures, such as unsymmetrical cyclohexane-1,2-diamine derivatives, have identified compounds active at low micromolar concentrations against M. tuberculosis H37Rv, with some showing inhibition at 3.125-6.25 µM researchgate.net.

Future Research Directions and Unexplored Avenues for 6,7 Quinolinediamine

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 6,7-Quinolinediamine and its derivatives is intrinsically linked to the development of novel and efficient synthetic routes. Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in modest yields. Future research should prioritize the development of more streamlined and sustainable synthetic methodologies.

Key areas for exploration include:

Catalytic Systems: Investigating novel transition-metal catalysts could lead to more efficient and selective syntheses. For instance, palladium-catalyzed amination reactions have shown promise in the synthesis of related aminoquinoline compounds. Future work could focus on developing specific catalysts tailored for the direct and regioselective diamination of the quinoline (B57606) core.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Developing a continuous flow process for this compound synthesis could significantly accelerate its production and facilitate its use in larger-scale applications.

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions are crucial for sustainable chemical manufacturing. Research into microwave-assisted or ultrasound-promoted syntheses could offer greener alternatives to conventional heating methods.

Exploration of New Chemical Transformations and Derivatizations

The two amino groups of this compound provide reactive sites for a multitude of chemical transformations, opening the door to a vast chemical space of novel derivatives with potentially unique properties. Future research should systematically explore these derivatization possibilities.

Potential avenues for investigation include:

N-Functionalization: The amino groups can be readily acylated, alkylated, arylated, and sulfonylated to introduce a wide range of functional groups. These modifications can profoundly influence the molecule's electronic properties, solubility, and biological activity.

Cyclization Reactions: The adjacent amino groups are ideal precursors for the synthesis of fused heterocyclic systems. Reactions with dicarbonyl compounds, for example, could lead to the formation of novel polycyclic aromatic compounds with interesting photophysical or biological properties.

Polymerization: The diamino functionality of this compound makes it a potential monomer for the synthesis of novel polymers, such as polyimides or polyamides. These materials could possess unique thermal, mechanical, or electronic properties.

Advanced Computational Modeling and Machine Learning Applications in Design and Prediction

Computational tools are becoming increasingly indispensable in modern chemical research. Advanced computational modeling and machine learning (ML) can accelerate the discovery and optimization of this compound derivatives with desired properties.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can guide the rational design of new molecules with specific functionalities.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. This can help in identifying promising drug candidates and understanding their mechanism of action at a molecular level.

Machine Learning Models: ML algorithms can be trained on existing data to predict the properties of new, unsynthesized this compound derivatives. This can significantly reduce the time and cost associated with experimental screening and lead to the faster identification of lead compounds. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict biological activity based on molecular descriptors.

Expanding Applications in Specialized Materials Science

The unique structure of this compound suggests its potential utility in various areas of materials science, an avenue that remains largely unexplored.

Future research could investigate its application in:

Organic Electronics: The quinoline core is a known component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The diamino functionality of this compound could be exploited to tune the electronic properties of materials for such applications.

Sensors: The amino groups can act as binding sites for specific analytes. By incorporating this compound into a polymer matrix or onto a nanoparticle surface, it may be possible to develop novel chemical sensors for environmental or biomedical monitoring.

Corrosion Inhibitors: The nitrogen atoms in the quinoline ring and the amino groups can coordinate with metal surfaces, potentially forming a protective layer that inhibits corrosion. The efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys warrants investigation.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

While the biological activities of some quinoline derivatives are well-documented, the specific molecular mechanisms of action for this compound and its derivatives are largely unknown. A deeper understanding of these interactions is crucial for the rational design of new therapeutic agents.

Future research should aim to:

Identify Biological Targets: High-throughput screening and proteomics approaches can be used to identify the specific proteins or other biomolecules that interact with this compound derivatives.

Elucidate Binding Modes: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information on how these molecules bind to their biological targets.

Investigate Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a clear understanding of the relationship between chemical structure and biological function can be established. This knowledge is essential for optimizing the potency and selectivity of potential drug candidates.

Q & A

Q. What are the key methodological considerations for synthesizing 6,7-Quinolinediamine with high purity?

To optimize synthesis, focus on:

- Reagent selection : Use metal-halogen exchange reactions (e.g., o-dihalides) followed by fluoride elimination to generate reactive intermediates, as demonstrated in regioselective cycloaddition studies .

- Purification : Employ column chromatography or HPLC to isolate the compound, ensuring removal of byproducts like 4,5- or 5,6-quinolinamines, which lack regioselectivity .

- Validation : Confirm purity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Include 2D NMR techniques (COSY, NOESY, HMBC) for structural elucidation .

Q. How should researchers characterize the physicochemical properties of this compound?

Prioritize:

- Solubility profiling : Test in polar (e.g., DMSO) and nonpolar solvents to guide solvent selection for reactions or biological assays.

- Stability assays : Conduct accelerated degradation studies under varied pH, temperature, and light conditions, using HPLC to monitor decomposition products .

- Spectroscopic benchmarks : Publish full spectral data (NMR, IR) to enable reproducibility, adhering to IUPAC guidelines for chemical reporting .

Q. What experimental designs are recommended for assessing the biological activity of this compound?

Use a tiered approach:

- In vitro screening : Employ enzyme inhibition assays (e.g., kinase or protease panels) with positive/negative controls to identify preliminary activity .

- Dose-response studies : Calculate IC values using serial dilutions, ensuring triplicate replicates to account for assay variability .

- Cytotoxicity profiling : Test against mammalian cell lines (e.g., HEK293) to differentiate specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.